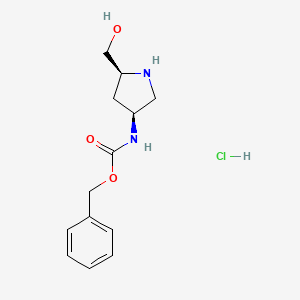

(2s,4s)-2-羟甲基-4-羰基氨基吡咯啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride, commonly known as CBZ-HMP, is a synthetic amino acid derivative of pyrrolidine. It is widely used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its ability to modulate various biological activities. CBZ-HMP has a variety of biochemical and physiological effects on cells, and its use in laboratory experiments has numerous advantages and limitations. Finally, we will discuss some potential future directions for research involving CBZ-HMP.

科学研究应用

化学酶促合成和立体化学

正交保护的外消旋反式-3-氨基-4-羟基吡咯烷,与(2s,4s)-2-羟甲基-4-cbz-氨基吡咯烷盐酸盐密切相关的衍生物,已经从 N-Cbz-3,4-环氧吡咯烷合成。此过程由脂肪酶催化的反应促进,突出了该化合物在为进一步的化学转化产生高纯度对映异构体中的作用。此类方法对于不对称合成技术的发展至关重要,能够创造出用于制药和材料科学应用的立体化学复杂分子 (Rodríguez-Rodríguez 等人,2013)。

光二聚化和分子包封

对葫芦[7]脲介导的具有结构相似性的 2-氨基吡啶盐酸盐的光二聚化进行的研究表明了在光二聚化反应中使用(2s,4s)-2-羟甲基-4-cbz-氨基吡咯烷盐酸盐的潜力。这项研究强调了分子包封在控制化学反应中的重要性,突出了通过立体选择性方法合成复杂分子结构的应用 (Wang 等人,2006)。

肽模拟物和 β 转角模拟

利用与(2s,4s)-2-羟甲基-4-cbz-氨基吡咯烷盐酸盐结构相关的化合物,有效合成了 Cbz 保护的 3-氨基甲基-2-芳基-8-溴-6-氯色酮,展示了其在肽模拟化学中的用途。这个研究领域对于设计模拟蛋白质结构(例如对于开发新治疗剂至关重要的 β 转角)的分子至关重要 (Wallén 等人,2007)。

生物医学材料合成

利用与(2s,4s)-2-羟甲基-4-cbz-氨基吡咯烷盐酸盐的处理相关的技术,对赖氨酸衍生的单体进行受控开环聚合以产生带有侧链氨基甲氧羰基 (Cbz) 保护氨基的聚酯,突出了其在为生物医学应用创造新材料中的应用。此类材料具有侧氨基,提供可调节的特性和出色的细胞相容性,表明其在组织工程和药物递送系统中的潜在用途 (Chen 等人,2014)。

不对称合成和药物前体

使用类似于(2s,4s)-2-羟甲基-4-cbz-氨基吡咯烷盐酸盐的 Cbz 保护中间体,从乙烯基呋喃合成 D-和 L-脱氧曼诺脂霉素,证明了该化合物在不对称合成中的作用。此过程对于创建对映体纯净物质至关重要,这对制药行业至关重要,突出了此类中间体在开发具有特定生物活性的药物中的重要性 (Haukaas & O'Doherty,2001)。

作用机制

Target of Action

The primary target of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is Factor B . Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase .

Mode of Action

The compound interacts with its target, Factor B, by binding to it . This binding regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway .

Biochemical Pathways

The compound affects the alternative complement pathway . This pathway is of particular importance in conditions like paroxysmal nocturnal hemoglobinuria (PNH), where one of the disease hallmarks is the mutation of the PIGA gene . Due to this mutation, all progeny erythrocytes lack the glycosyl phosphatidylinositol–anchored proteins that normally protect blood cells against the alternative complement pathway .

Pharmacokinetics

The pharmacokinetics of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride have been studied in both healthy volunteers and in patients with PNH, with and without concurrent anti-C5 treatment . The pharmacokinetics of the compound are similar in Japanese and White healthy volunteers .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis . This results in a reduction of the symptoms associated with conditions like PNH .

属性

IUPAC Name |

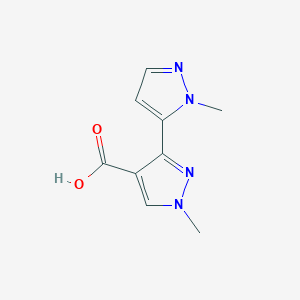

benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-FXMYHANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

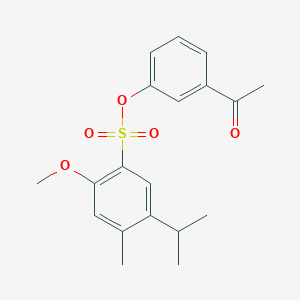

![N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755760.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

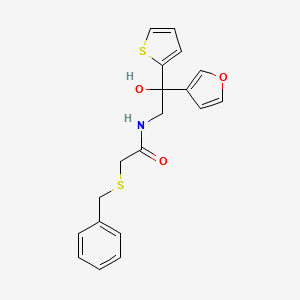

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2755774.png)

![(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid](/img/structure/B2755776.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2755779.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2755780.png)

![6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2755781.png)